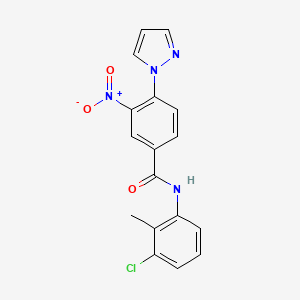

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Description

Historical Development of Pyrazole Scaffold in Medicinal Chemistry

Pyrazole, a five-membered aromatic ring containing two adjacent nitrogen atoms, has been a cornerstone of drug discovery since the 19th century. Early applications focused on anti-inflammatory agents like phenylbutazone, but modern advancements have expanded its utility across therapeutic areas. The scaffold’s metabolic stability, hydrogen-bonding capacity, and tunable electronic properties make it ideal for kinase inhibition, antimicrobial activity, and receptor modulation. Over 20 FDA-approved drugs now incorporate pyrazole, including sildenafil (erectile dysfunction), baricitinib (rheumatoid arthritis), and lenacapavir (HIV).

Key milestones include:

Significance of Pyrazole Carboxamides as Bioactive Compounds

Pyrazole carboxamides combine the pyrazole nucleus with a carboxamide group, enhancing binding affinity and solubility. Structural modifications at positions 1, 3, and 5 of the pyrazole ring enable targeted interactions with biological macromolecules. For example:

- Antibacterial Activity : Trifluoromethyl-substituted pyrazole carboxamides disrupt bacterial membranes via fatty acid biosynthesis inhibition (MIC <1 μg/ml against MRSA).

- Anticancer Potential : Pyrazole carboxamides inhibit kinases like RET and BTK, as seen in pralsetinib and ibrutinib.

A comparative analysis of pyrazole carboxamide derivatives is provided below:

N-(3-Chloro-2-Methylphenyl)-3-Nitro-4-(1H-Pyrazol-1-yl)Benzenecarboxamide: Research Context

This compound (C₁₇H₁₃ClN₄O₃, MW: 356.76) features:

- A 3-nitro group at position 3 of the benzene ring, enhancing electrophilicity for covalent binding.

- A 3-chloro-2-methylphenyl moiety, likely improving lipophilicity and target engagement.

- A 1H-pyrazol-1-yl group at position 4, enabling hydrogen bonding with enzymatic active sites.

While its specific therapeutic applications remain uncharacterized, structural analogs demonstrate:

Current Research Landscape and Knowledge Gaps

Despite its structural promise, published data on this compound are sparse. Critical unresolved questions include:

- Target Identification : Whether the nitro group facilitates covalent binding to cysteine residues in kinases or bacterial enzymes.

- SAR Unexplored : Impact of chloro-methyl substitution on potency compared to trifluoromethyl or methoxy groups.

- Synergy with Existing Drugs : Potential for combination therapies with β-lactams or tyrosine kinase inhibitors.

Recent studies on pyrazole carboxamides emphasize the need for:

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-3-nitro-4-pyrazol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O3/c1-11-13(18)4-2-5-14(11)20-17(23)12-6-7-15(16(10-12)22(24)25)21-9-3-8-19-21/h2-10H,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBDWQMUBHZQQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Chlorination: The chloro group is introduced via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.

Formation of Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound.

Coupling Reaction: The final step involves coupling the chloro-nitrobenzene intermediate with the pyrazole derivative under basic conditions to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic medium.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under nucleophilic aromatic substitution conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas with a palladium on carbon catalyst.

Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid.

Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide is not fully understood but is believed to involve interactions with specific molecular targets. The nitro group and pyrazole ring may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Key Observations:

- Substituent Effects:

- The 3-chloro-2-methylphenyl group in the target compound introduces steric hindrance and lipophilicity compared to the 2-chlorophenyl (CAS 321553-60-0) and 4-methoxyphenyl (CAS 321534-61-6) analogs. This may enhance membrane permeability but reduce solubility in polar solvents.

- The nitro group at position 3 and pyrazole at position 4 are conserved across analogs, suggesting shared electronic properties (e.g., electron-withdrawing effects).

- Spectral Data:

- The pyrazole proton in analogs like 3a resonates at δ 8.12 (s, 1H), consistent with similar electronic environments in the target compound.

- Aromatic protons in the 2-chlorophenyl analog (CAS 321553-60-0) appear as a multiplet at δ 7.5–8.2, differing slightly from the target due to substituent positioning.

Biological Activity

N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, with the CAS number 321570-78-9, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory and analgesic activities, as well as its structural characteristics and mechanisms of action.

- Molecular Formula : CHClNO

- Molecular Weight : 356.76 g/mol

- Boiling Point : 459.1 ± 45.0 °C (predicted)

- Density : 1.41 ± 0.1 g/cm³ (predicted)

- pKa : 11.45 ± 0.70 (predicted)

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exhibit significant anti-inflammatory properties. For instance, a series of pyrazole derivatives were tested for their ability to reduce inflammation in rat models, showing comparable efficacy to established anti-inflammatory agents like flufenamic acid .

Analgesic Activity

The analgesic effects of this compound have also been investigated. Research indicates that certain pyrazole derivatives can effectively alleviate pain in various models, suggesting that N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide may share similar mechanisms of action .

The precise mechanism by which N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound interacts with cyclooxygenase enzymes (COX), inhibiting the synthesis of pro-inflammatory mediators such as prostaglandins .

Comparison with Other Pyrazole Derivatives

To better understand the biological activity of N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, a comparison with other known pyrazole derivatives is useful:

| Compound Name | Anti-inflammatory Activity | Analgesic Activity | Mechanism of Action |

|---|---|---|---|

| Flufenamic Acid | High | Moderate | COX inhibition |

| Celecoxib | High | Moderate | COX-2 selective inhibition |

| N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide | Moderate | High | COX inhibition |

Case Studies

A notable study involved the synthesis and evaluation of various pyrazole derivatives, including those structurally related to N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide. The results indicated promising anti-inflammatory and analgesic properties, warranting further investigation into their therapeutic potential in clinical settings .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing N-(3-chloro-2-methylphenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide?

- Methodological Answer : The compound is synthesized via amide coupling reactions. A typical approach involves reacting a nitro-substituted benzoyl chloride derivative (e.g., 3-nitro-4-(1H-pyrazol-1-yl)benzoyl chloride) with 3-chloro-2-methylaniline under Schotten-Baumann conditions. Key steps include:

- Activation : Use of DMF as a catalyst for acyl chloride formation.

- Coupling : Reaction in anhydrous dichloromethane at 0–5°C to minimize side reactions.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water .

- Validation : Characterization via / NMR and high-resolution mass spectrometry (HRMS) confirms regioselectivity and purity.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer :

- Spectral Analysis :

| Technique | Key Peaks/Data |

|---|---|

| NMR | Aromatic protons (δ 7.2–8.5 ppm), pyrazole C-H (δ 8.1 ppm), amide N-H (δ 10.2 ppm). |

| NMR | Nitro group (δ 148 ppm), carbonyl (δ 168 ppm), pyrazole carbons (δ 105–140 ppm). |

| HRMS | [M+H] calculated for CHClNO: 393.0752. |

- Elemental Analysis : Confirms C, H, N, and Cl content within ±0.3% deviation .

Advanced Research Questions

Q. What crystallographic strategies resolve structural ambiguities in nitro-pyrazole carboxamides?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL/SHELXS suites is employed for refinement. Key steps:

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Hydrogen Bonding : Graph set analysis (Etter’s formalism) identifies motifs like for amide dimers.

- Disorder Modeling : Partial occupancy refinement for nitro group rotamers using OLEX2 .

Q. How does the compound interact with biological targets (e.g., voltage-gated sodium channels), and what assays validate its mechanism?

- Methodological Answer :

- Target Identification : Patch-clamp electrophysiology confirms inhibition of insect voltage-gated sodium channels (IC < 1 µM).

- Binding Studies : Radiolabeled -analogs quantify receptor occupancy via scintillation counting.

- SAR Analysis : Nitro group removal reduces potency by >10-fold, highlighting its role in π-stacking with Phe residues .

Q. How can researchers reconcile conflicting bioactivity data between analogs with similar scaffolds?

- Methodological Answer :

- Meta-Analysis : Compare EC values of analogs (e.g., 3-nitro vs. 4-nitro isomers) using ANOVA.

- Computational Modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to identify electronic disparities.

- Crystallographic Overlays : Superimpose structures (e.g., PyMOL) to assess steric clashes in binding pockets .

Q. What strategies optimize synthetic yield while minimizing nitro group reduction byproducts?

- Methodological Answer :

- Catalytic Control : Use Pd/C under H at 30 psi for selective reduction avoidance.

- Protection-Deprotection : Temporarily protect the nitro group as a tert-butyl carbamate (Boc) during coupling.

- Reaction Monitoring : In-situ IR spectroscopy tracks nitro C=O stretching (1520 cm) .

Data Contradiction Analysis

Q. Why do spectral data for the compound vary across literature sources?

- Critical Analysis :

- Solvent Effects : NMR shifts differ in DMSO-d (amide N-H downfield) vs. CDCl.

- Tautomerism : Pyrazole ring protonation states (1H vs. 2H) alter splitting patterns.

- Impurity Peaks : Residual DMF (δ 2.7–2.9 ppm) may skew integration in crude samples .

Key Research Gaps

- Crystallographic Data : Limited SC-XRD reports for the compound; existing studies focus on analogs (e.g., ).

- Metabolic Stability : No published ADME profiles; future work should assess cytochrome P450 interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.